molecular formula C22H25N3O6S2 B11146613 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11146613
M. Wt: 491.6 g/mol
InChI Key: KUXWWSCSWNBGGF-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is an organic compound with a complex structure It is characterized by the presence of a thiazole ring, a sulfamoylphenyl group, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the sulfamoylphenyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their

Properties

Molecular Formula

C22H25N3O6S2

Molecular Weight

491.6 g/mol

IUPAC Name

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25N3O6S2/c1-13-20(21(26)24-10-9-14-5-7-16(8-6-14)33(23,27)28)32-22(25-13)15-11-17(29-2)19(31-4)18(12-15)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26)(H2,23,27,28)

InChI Key

KUXWWSCSWNBGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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